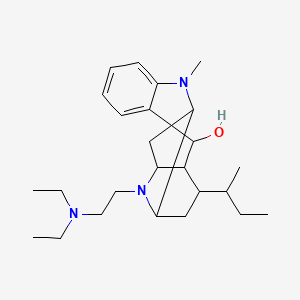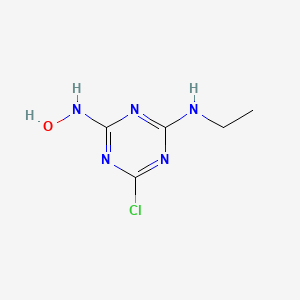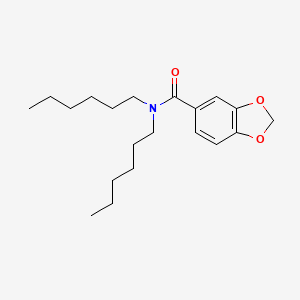
N'-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclopropane ring substituted with two chlorine atoms and a methyl group, attached to a cyclohexane ring through a carbohydrazide linkage. Its distinct structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide typically involves multiple steps:
Formation of 2,2-dichloro-1-methylcyclopropanecarboxylic acid: This can be achieved through the chlorination of 1-methylcyclopropanecarboxylic acid using chlorine gas under controlled conditions.
Conversion to the corresponding acid chloride: The 2,2-dichloro-1-methylcyclopropanecarboxylic acid is then converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Reaction with cyclohexanecarbohydrazide: The acid chloride is then reacted with cyclohexanecarbohydrazide in the presence of a base such as triethylamine (TEA) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic medium, elevated temperatures.
Reduction: LiAlH4, NaBH4, anhydrous conditions, low temperatures.
Substitution: Amines, thiols, polar solvents, room temperature to moderate heating.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-dichloro-1-methylcyclopropanecarboxylic acid
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
Uniqueness
N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide stands out due to its unique combination of a cyclopropane ring with a cyclohexane ring through a carbohydrazide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
304878-60-2 |
|---|---|
Molekularformel |
C12H18Cl2N2O2 |
Molekulargewicht |
293.19 g/mol |
IUPAC-Name |
N'-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-11(7-12(11,13)14)10(18)16-15-9(17)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
RSMJHMCIIQRQNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(Cl)Cl)C(=O)NNC(=O)C2CCCCC2 |
Löslichkeit |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)

![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)



![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)

